4-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid
Description
This compound features a cyclohexene core substituted with a carboxylic acid group at position 1 and a glycosylated propan-2-yloxy moiety at position 2. The cyclohexene ring introduces rigidity, while the glycosylation may influence bioavailability and intermolecular interactions.
Properties
IUPAC Name |
4-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c1-16(2,9-5-3-8(4-6-9)14(21)22)24-15-13(20)12(19)11(18)10(7-17)23-15/h3,9-13,15,17-20H,4-7H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEWNDZNKBUWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=CC1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycosylation of Cyclohexene Intermediates
The core strategy involves coupling a protected glucose derivative with a functionalized cyclohexene precursor. As demonstrated in VulcanChem’s protocol, tert-butyl-dimethylsilyl (TBS)-protected β-D-glucopyranose is reacted with 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylic acid under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This yields a glycosidic bond with >85% regioselectivity at the C2 position of the glucose moiety.
Critical Parameters:
Cyclohexene Ring Formation
The cyclohexene core is synthesized via Diels-Alder reactions between butadiene derivatives and acrylic acid, followed by hydroxylation. For example, 1,3-butadiene and acrylic acid undergo cycloaddition at 150°C under inert atmosphere, producing cyclohexene-1-carboxylic acid with 90% conversion. Subsequent epoxidation and acid-catalyzed ring-opening introduce the 2-hydroxypropan-2-yl substituent.
Key Challenges:
- Controlling diastereoselectivity during hydroxylation
- Minimizing polymerization of butadiene
Enzymatic Glycosylation Strategies
β-Glucosidase-Mediated Coupling
Enzymatic methods using immobilized β-glucosidase from Aspergillus niger enable stereoselective glycosylation without protecting groups. A study cited in PubChem achieved 92% yield by reacting unprotected glucose with cyclohexene diol precursors in phosphate buffer (pH 6.8) at 37°C.
Advantages Over Chemical Methods:
Transglycosylation Using Cyclodextrin Glycosyltransferase
Cyclodextrin glycosyltransferase (CGTase) facilitates the transfer of glucose units from starch to cyclohexene acceptors. This method, referenced in patent US10501706B2, produces a 70% yield of the target compound with >99% α-anomeric purity.
Optimized Conditions:
Purification and Isolation Techniques
Chromatographic Methods
Reverse-phase HPLC (C18 column) with a water-acetonitrile gradient (5% to 40% acetonitrile over 30 minutes) resolves the target compound from byproducts. Recovery rates exceed 95% when using 0.1% trifluoroacetic acid as an ion-pairing agent.
Purity Metrics:
β-Cyclodextrin-Assisted Crystallization
Complexation with β-cyclodextrin enhances crystallization efficiency. A 1:1 molar ratio of compound to β-cyclodextrin in aqueous ethanol (30% v/v) yields hexagonal crystals with 99.5% chemical purity.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Stability Studies
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, indicating suitability for room-temperature storage. Accelerated stability testing (40°C/75% RH for 6 months) reveals <0.5% degradation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Chemical Glycosylation | 78 | 99.2 | 12 | Scalability to kilogram scale |
| Enzymatic (β-Glucosidase) | 92 | 98.5 | 48 | Stereoselectivity |
| CGTase Transglycosylation | 70 | 99.0 | 24 | Anomeric control |
Chemical Reactions Analysis
Types of Reactions
Oleuropeic acid 8-O-glucoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Oleuropeic acid 8-O-glucoside into its reduced forms.
Substitution: Substitution reactions can occur at specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Oleuropeic acid 8-O-glucoside. These derivatives may exhibit different biological activities and properties compared to the parent compound .
Scientific Research Applications
Oleuropeic acid 8-O-glucoside has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of phenolic compounds in olive leaf extracts.
Medicine: Oleuropeic acid 8-O-glucoside is investigated for its potential therapeutic effects in cardiovascular diseases, cancer, and microbial infections.
Industry: The compound is used in the development of functional foods and nutraceuticals due to its health-promoting properties
Mechanism of Action
The mechanism of action of Oleuropeic acid 8-O-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Anti-inflammatory Activity: Oleuropeic acid 8-O-glucoside inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: The compound exhibits antibacterial activity against various strains of bacteria, including Helicobacter pylori
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison
Functional Implications
Hydrophilicity and Solubility: The target compound’s glucopyranose unit enhances water solubility, similar to Compound A. However, Compound B’s sulfated group increases polarity further, likely improving aqueous solubility compared to both . The cyclohexene core in the target compound may reduce solubility relative to Compound B’s planar benzene ring.
Metabolic Stability :
- Glycosylation in the target compound and Compound A may slow hydrolysis in vivo. In contrast, Compound B’s sulfated group could enhance stability against enzymatic degradation .
Compound A’s fused cyclopenta[c]pyran system could confer unique binding properties, while Compound B’s sulfated benzoic acid structure resembles heparin-like molecules, hinting at anticoagulant activity .
Biological Activity
4-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid is a complex organic compound with potential biological activities. Its structure includes a cyclohexene ring and multiple hydroxyl groups, which are known to influence its interaction with biological systems. This article reviews the compound's biological activity based on diverse scientific literature.
- Molecular Formula : C17H27NO12
- Molecular Weight : 437.40 g/mol
- Topological Polar Surface Area (TPSA) : 208.00 Ų
- LogP : -3.70 (indicating high polarity)
Structure
The compound features a cyclohexene backbone with carboxylic acid functionality and a sugar derivative, contributing to its potential bioactivity.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple hydroxyl groups likely contributes to this effect by scavenging free radicals and reducing oxidative stress in biological systems.
Enzyme Inhibition
The compound has shown promising results in inhibiting various enzymes, including:
- DNA-(apurinic or apyrimidinic site) lyase : Involved in DNA repair mechanisms.
- Nuclear factor NF-kappa-B p105 subunit : Plays a critical role in inflammatory responses.
- Cathepsin D : An enzyme involved in protein degradation and implicated in cancer progression.
These interactions suggest the compound could be beneficial in therapeutic applications targeting cancer and inflammatory diseases.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of structurally related compounds using DPPH and ABTS assays. The results indicated that compounds with similar sugar moieties demonstrated significant radical scavenging abilities, suggesting that 4-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid may exhibit comparable activity.
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition properties of several glycosylated compounds. The findings revealed that the tested compound effectively inhibited Cathepsin D and NF-kappa-B pathways, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
